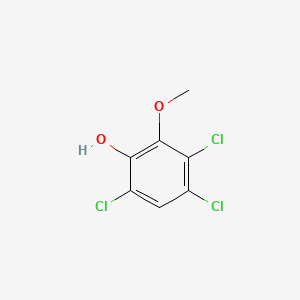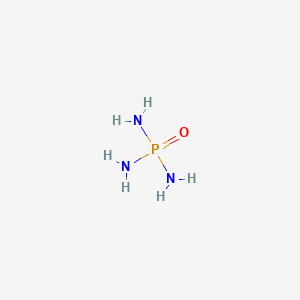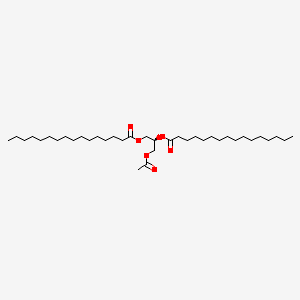![molecular formula C20H16N2 B1221581 [1,1'-Binaphthalene]-2,2'-diamine CAS No. 4488-22-6](/img/structure/B1221581.png)
[1,1'-Binaphthalene]-2,2'-diamine
概要
説明
“[1,1’-Binaphthalene]-2,2’-diamine” is an organic compound with the formula (C10H7)2 . It is one of the dimers of naphthalene (or literally: dimers of naphthyl). A colorless solid, it has attracted some attention because the atropisomers can be isolated due to hindered rotation between the two naphthyl subunits .
Synthesis Analysis
The synthesis of [1,1’-Binaphthalene]-2,2’-diamine has been studied in various pathways and transition states . The preferred pathway is found to be anti with centrosymmetric transition state . The reaction path of 1 goes downhill from transition to ground state . The synthesis process involves the use of FeCl3·H2O as the coupling reagent for constructing racemic 7,7’-dimethoxy-[1,1’-binaphthalene]-2,2’-diol 2, resulting in 78% yield under 75 °C overnight .Molecular Structure Analysis
The molecular structure of [1,1’-Binaphthalene]-2,2’-diamine is characterized by systems of coupled nonlinear differential equations on the positive orthant . The specific molecular targets to which the drug binds, such as an enzyme or receptor, are also part of its molecular structure .Chemical Reactions Analysis
The chemical reactions of [1,1’-Binaphthalene]-2,2’-diamine involve various types of models: deterministic versus stochastic, continuous versus discrete, and homogeneous versus spatially distributed . The mechanism of action usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .Physical And Chemical Properties Analysis
The physical and chemical properties of [1,1’-Binaphthalene]-2,2’-diamine include characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .科学的研究の応用
Synthesis of Optically Active Schiff-base Ligands
BINAM is utilized in the synthesis of optically active Schiff-base ligands. These ligands are derived from the condensation of 2-hydroxyacetophenone and chiral diamines like BINAM. They play a significant role in asymmetric catalysis, which is crucial for producing pharmaceuticals and fine chemicals with high enantiomeric purity .
Asymmetric Catalysis
The Schiff-base ligands prepared from BINAM are applied in asymmetric catalysis. This includes enantioselective cyclopropanation of styrenes, asymmetric aziridination of olefins, and enantioselective epoxidation. These processes are essential for the synthesis of various enantiomerically enriched compounds .
Enantioselective Ring Opening of Epoxides
BINAM-derived ligands are also used for the enantioselective ring opening of epoxides. This application is particularly important in the production of epoxide-based drugs and intermediates, where the control of stereochemistry is vital .
Borohydride Reduction of Aromatic Ketones
In the field of reduction reactions, BINAM-based ligands facilitate the borohydride reduction of aromatic ketones. This method is employed to produce secondary alcohols, which are valuable intermediates in various chemical syntheses .
Asymmetric Oxidation Reactions
BINAM is involved in asymmetric oxidation reactions, such as the oxidation of methyl phenyl sulfide and the enantioselective oxidation of silyl enol ethers. These reactions are important for introducing chiral centers into molecules .
Skeletal Rearrangement Reactions
A novel application of BINAM is in skeletal rearrangement reactions to produce dibenzo[a,j]phenazines. These compounds have unique physicochemical properties and are used in the development of multi-photofunctional organic materials .
Development of Multi-Photofunctional Organic Materials
BINAM-derived compounds are integral in creating multi-photofunctional organic materials. These materials exhibit properties like thermally activated delayed fluorescence and mechanochromic luminescence, which are useful in organic electronics, such as organic light-emitting diodes (OLEDs) .
Ziegler–Natta-Type Polymerization Catalysts
Lastly, BINAM derivatives serve as components in Ziegler–Natta-type catalytic systems for the polymerization of ethylene. This application is crucial for producing ultrahigh molecular weight polyethylenes with specific properties .
作用機序
Target of Action
[1,1’-Binaphthalene]-2,2’-diamine, also known as BINAM, is primarily used as a building block for transition-metal ligands and organocatalysts . It is an axially dissymmetric binaphthyl ligand . The primary targets of BINAM are therefore the transition metals in these catalysts, where it plays a crucial role in enantioselective catalysis .
Mode of Action
BINAM interacts with its targets (transition metals) by coordinating to them, thereby forming chiral environments around the metal center. This chiral environment is responsible for the enantioselectivity observed in reactions catalyzed by these complexes .
Biochemical Pathways
The biochemical pathways affected by BINAM are largely dependent on the specific reaction being catalyzed. For instance, BINAM derivatives have been used for asymmetric hydrogenations, cyclopropanations, and formation of chiral lactones . Each of these reactions involves different biochemical pathways with unique downstream effects.
Result of Action
The result of BINAM’s action is the facilitation of enantioselective reactions. By forming chiral environments around transition metal centers, BINAM allows for the preferential formation of one enantiomer over the other in a chemical reaction . This is particularly important in the synthesis of pharmaceuticals, where the chirality of a molecule can significantly impact its biological activity.
Action Environment
The action, efficacy, and stability of BINAM can be influenced by various environmental factors. For instance, the pH, temperature, and solvent used can affect the stability of the BINAM-transition metal complex and thus the outcome of the reaction . Furthermore, the electrochemical environment can also play a role, as seen in the electrochemical synthesis of BINAM derivatives .
Safety and Hazards
Chemical hazards emanate from harmful chemicals and substances, which, upon exposure, can lead to severe health conditions . Proper storage, labeling, handling, and disposal of chemicals, along with adequate training and protective gear, can significantly reduce the risks associated with chemical hazards .
将来の方向性
The future directions of [1,1’-Binaphthalene]-2,2’-diamine research could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted on its safety and hazards to ensure its safe usage .
特性
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPSNKEOHDLKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196328 | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4488-22-6, 18531-95-8, 18741-85-0 | |
| Record name | (±)-1,1′-Binaphthyl-2,2′-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4488-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018741850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4488-22-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Binaphthyl-2,2'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(-)-1,1'-Binaphthyl-2,2'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI03TW52AO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL97NN4U4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL35MU1249 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of [1,1'-Binaphthalene]-2,2'-diamine?
A1: The molecular formula of [1,1'-Binaphthalene]-2,2'-diamine is C20H16N2, and its molecular weight is 284.35 g/mol.
Q2: What are some key spectroscopic features of [1,1'-Binaphthalene]-2,2'-diamine?
A2: [1,1'-Binaphthalene]-2,2'-diamine exhibits characteristic signals in various spectroscopic techniques. For instance, it shows a distinct absorption band in the UV-Vis spectrum. Additionally, circular dichroism (CD) spectroscopy reveals distinct Cotton effects for the (R)- and (S)-enantiomers, confirming its chiral nature [, ].
Q3: How does the conformation of [1,1'-Binaphthalene]-2,2'-diamine derivatives in solution influence their properties?
A3: The conformation of BINAM derivatives significantly impacts their properties. Studies employing MMX calculations, analysis of absorption and CD spectra, and liquid crystal techniques have shown that N,N,N',N'-tetramethyl-[1,1'-binaphthalene]-2,2'-diamine predominantly adopts a cisoid conformation, while N,N'-dimethyl[1,1'-binaphthalene]-2,2'-diamine prefers a conformation where the naphthyl moieties are nearly perpendicular. This conformational preference directly affects their chiroptical properties and interaction with other molecules [].
Q4: What makes [1,1'-Binaphthalene]-2,2'-diamine a valuable building block in organic synthesis?
A4: The inherent chirality of [1,1'-Binaphthalene]-2,2'-diamine makes it a highly valuable building block for synthesizing chiral ligands and catalysts. The rigid binaphthyl backbone provides a scaffold for introducing various functional groups, allowing for fine-tuning of steric and electronic properties to achieve desired reactivity and selectivity [, , , ].
Q5: How is [1,1'-Binaphthalene]-2,2'-diamine utilized in the synthesis of chiral ligands for asymmetric catalysis?
A5: [1,1'-Binaphthalene]-2,2'-diamine serves as a versatile starting material for synthesizing various chiral ligands. For instance, it can be reacted with aldehydes to form chiral diimine ligands [, ] or further derivatized to incorporate additional coordinating groups like phosphines, creating potentially tetradentate ligands []. These chiral ligands, when coordinated to metal centers, create effective catalysts for enantioselective reactions.
Q6: Can you provide an example of a specific reaction where a [1,1'-Binaphthalene]-2,2'-diamine-derived catalyst has been successfully employed?
A6: One example is the enantioselective selenoetherification of olefins. This reaction, typically plagued by racemization of the intermediate arylseleniranium ions, was successfully controlled using a BINAM-derived thiophosphoramide catalyst. This catalyst, in conjunction with N-(2-nitrophenylselenenyl)succinimide and methanesulfonic acid, facilitated the formation of various cyclic seleno ethers in good yields and enantioselectivities [].
Q7: What are the advantages of using a solvent-free approach in reactions involving [1,1'-Binaphthalene]-2,2'-diamine derivatives?
A7: Solvent-free reactions using BINAM-derived catalysts, like wet unsupported and supported BINAM-derived prolinamides, offer several advantages. These include simplified reaction procedures, reduced waste generation, and enhanced enantioselectivity. These catalysts have been successfully employed in solvent-free Friedländer condensations at room temperature, leading to chiral tacrine analogues with excellent enantioselectivities [, ].
Q8: How can [1,1'-Binaphthalene]-2,2'-diamine be used to synthesize helicenes, and what are their potential applications?
A8: [1,1'-Binaphthalene]-2,2'-diamine derivatives can undergo oxidative ring-closure reactions, leading to the formation of helicenes. For example, using an oxidant like t-BuOCl in the presence of a base like 2,6-lutidine allows for the synthesis of 7,8-diaza[5]helicenes []. These helicenes possess unique helical structures and interesting optoelectronic properties, making them potentially valuable in materials science for applications in organic electronics and chiroptical devices.
Q9: What unexpected reaction can occur between [1,1'-Binaphthalene]-2,2'-diamine and oxalyl chloride?
A9: Interestingly, reacting chiral diamines like (S)-[1,1'-Binaphthalene]-2,2'-diamine with oxalyl chloride leads to the unexpected formation of a macrocyclic lactam as the major product, with the anticipated eight-membered oxamide formed only in small amounts. This highlights the importance of carefully considering the reactivity of BINAM and its derivatives in different reaction conditions [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-methyl-3-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine](/img/structure/B1221502.png)

![3-[(6-Deoxyhexopyranosyl)oxy]-14-hydroxycarda-5,20(22)-dienolide](/img/structure/B1221507.png)


![Methyl 8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylatato(2-)](/img/structure/B1221512.png)


![[(2R,3S,5R)-3-acetyloxy-5-[5-(2-bromoethenyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B1221516.png)

